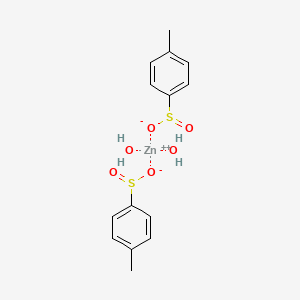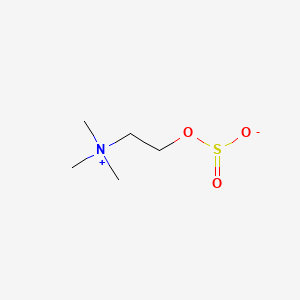
Tetrabutyl benzene-1,2,4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutyl benzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C26H38O8 and a molecular weight of 478.5751 g/mol . . This compound is characterized by its four ester functional groups attached to a benzene ring, making it a tetracarboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrabutyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and efficient separation techniques like distillation are employed to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.
Reduction: Tetrabutyl benzene-1,2,4,5-tetraol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrabutyl benzene-1,2,4,5-tetracarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetrabutyl benzene-1,2,4,5-tetracarboxylate depends on its application:
In Coordination Chemistry: The ester groups coordinate with metal ions to form stable complexes and frameworks.
In Biological Systems: The compound interacts with cellular components, potentially disrupting cell membranes or interfering with metabolic pathways.
Comparación Con Compuestos Similares
Benzene-1,2,4,5-tetracarboxylic acid: The parent acid of tetrabutyl benzene-1,2,4,5-tetracarboxylate.
Tetraethyl benzene-1,2,4,5-tetracarboxylate: An ester with ethyl groups instead of butyl groups.
Tetramethyl benzene-1,2,4,5-tetracarboxylate: An ester with methyl groups instead of butyl groups.
Uniqueness: this compound is unique due to its longer butyl chains, which can influence its solubility, reactivity, and the properties of the materials it forms. This makes it particularly useful in applications requiring specific solubility and flexibility characteristics .
Propiedades
Número CAS |
2451-79-8 |
|---|---|
Fórmula molecular |
C26H38O8 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
tetrabutyl benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C26H38O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h17-18H,5-16H2,1-4H3 |
Clave InChI |
REPPSPNSOPYUCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=C(C=C1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-methanone](/img/structure/B13744928.png)
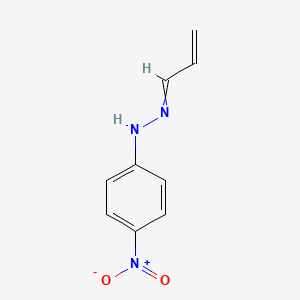

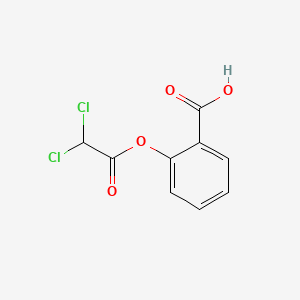
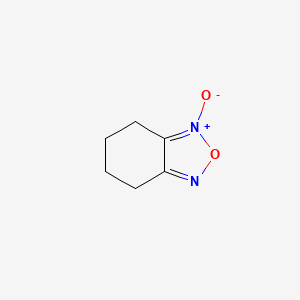
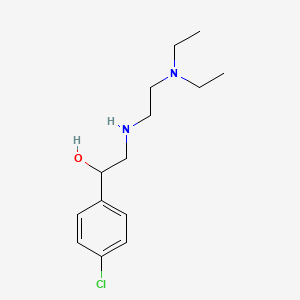


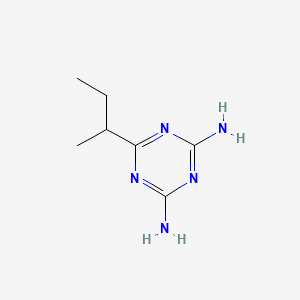
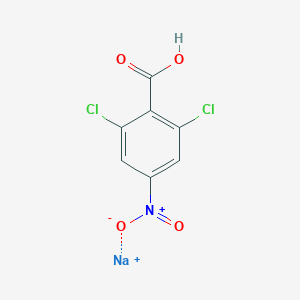
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
